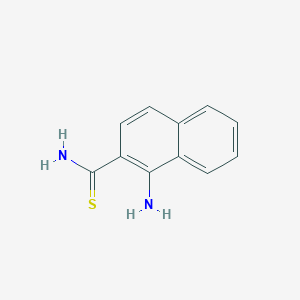

1-Aminonaphthalene-2-carbothioamide

Descripción

However, it features structurally related compounds, such as 1-Aminonaphthalene-2-carbaldehyde (CAS 176853-41-1), which shares a naphthalene backbone with an amino substituent but differs in the functional group (carbaldehyde vs. carbothioamide). For clarity, this article will focus on 1-Aminonaphthalene-2-carbaldehyde and compare it with other carbothioamide derivatives identified in the evidence.

1-Aminonaphthalene-2-carbaldehyde (C₁₁H₉NO, molecular weight 171.2 g/mol) is a naphthalene derivative with an amino group (-NH₂) at position 1 and a formyl group (-CHO) at position 2 . Key properties include a predicted density of 1.245 g/cm³ and a boiling point of 364.2°C .

Propiedades

Número CAS |

62574-36-1 |

|---|---|

Fórmula molecular |

C11H10N2S |

Peso molecular |

202.28 g/mol |

Nombre IUPAC |

1-aminonaphthalene-2-carbothioamide |

InChI |

InChI=1S/C11H10N2S/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |

Clave InChI |

ZBWBFMNUAQVACX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2N)C(=S)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-aminonaphthalene-2-carbothioamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, resulting in N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to replace the oxygen of the carbonyl group with sulfur, forming the desired thioamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

1-Aminonaphthalene-2-carbothioamide undergoes various chemical reactions, including:

Substitution: It can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Common reagents used in these reactions include potassium ferricyanide for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Aminonaphthalene-2-carbothioamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-aminonaphthalene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting cholinergic signaling pathways . Additionally, it may interact with oxidative stress pathways, mitigating the effects of oxidative stress on cellular functions .

Comparación Con Compuestos Similares

The evidence includes carbothioamide derivatives and naphthalene-based analogs, which are compared below:

Structural and Functional Group Analysis

Key Observations :

- 1-Aminonaphthalene-2-carbaldehyde is distinct due to its naphthalene backbone and aldehyde group, while carbothioamide analogs (e.g., ) feature sulfur-containing thioamide (-C(=S)-NH₂) moieties.

- 1-Methyl-1H-imidazole-2-carbothioamide is a smaller heterocyclic compound, prioritizing solubility and reactivity in biological systems.

Physicochemical Properties

Key Observations :

- The naphthalene-based 1-Aminonaphthalene-2-carbaldehyde has higher molecular weight and predicted boiling point compared to smaller carbothioamides like 1-Methyl-1H-imidazole-2-carbothioamide .

- Stability data are sparse for carbothioamides, though 1-Methyl-1H-imidazole-2-carbothioamide is noted as a stable powder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.